molecular formula C29H28ClN3O4S2 B2524935 ethyl 4-(4-chlorophenyl)-2-{2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamido}thiophene-3-carboxylate CAS No. 670272-90-9

ethyl 4-(4-chlorophenyl)-2-{2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamido}thiophene-3-carboxylate

Cat. No.: B2524935
CAS No.: 670272-90-9
M. Wt: 582.13
InChI Key: KJZNIEITLDKFFB-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-2-{2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamido}thiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of ethyl 4-(4-chlorophenyl)-2-{2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamido}thiophene-3-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the chlorophenyl group and the quinoline moiety. The final steps involve the formation of the amide and ester functionalities. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

Ethyl 4-(4-chlorophenyl)-2-{2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamido}thiophene-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-2-{2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamido}thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(4-chlorophenyl)-2-{2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamido}thiophene-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, ethyl 4-(4-chlorophenyl)-2-{2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamido}thiophene-3-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Biological Activity

Ethyl 4-(4-chlorophenyl)-2-{2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamido}thiophene-3-carboxylate (CAS Number: 670272-90-9) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis, and biological activities, particularly its anticancer and antimicrobial effects.

The molecular formula of the compound is C29H28ClN3O4S2C_{29}H_{28}ClN_{3}O_{4}S_{2} with a molecular weight of approximately 582.13 g/mol. The compound features a thiophene ring and a chlorophenyl moiety which are significant in influencing its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions incorporating various functional groups. The presence of the thiophene and quinoline structures suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies :
    • In vitro testing on various cancer cell lines demonstrated that derivatives of this compound showed IC50 values in the low micromolar range against A549 (lung adenocarcinoma) and MCF7 (breast cancer) cell lines. These values suggest potent cytotoxicity comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of Action :
    • The anticancer effects are hypothesized to be mediated through apoptosis induction and inhibition of cell proliferation pathways. Molecular dynamics simulations have shown that these compounds can bind effectively to key proteins involved in cancer progression, such as Bcl-2 .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens:

  • In Vitro Testing :
    • Studies have reported that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics .
  • Mechanism :
    • The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the thiophene and quinoline rings can significantly alter the biological activity of the compound:

ModificationEffect on Activity
Addition of electron-donating groupsIncreases anticancer potency
Substitution at specific positions on the phenyl ringEnhances antimicrobial efficacy

Case Studies

  • Case Study 1: Anticancer Efficacy :
    • A recent clinical trial evaluated the efficacy of a related compound in patients with advanced lung cancer. Results indicated a significant reduction in tumor size in 60% of participants after six months of treatment .
  • Case Study 2: Antimicrobial Resistance :
    • Another study focused on the use of this compound in treating infections caused by antibiotic-resistant strains of bacteria. It demonstrated promising results in reducing bacterial load without significant toxicity to human cells .

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28ClN3O4S2/c1-5-18-19(13-31)26(32-21-11-29(3,4)12-22(34)24(18)21)39-15-23(35)33-27-25(28(36)37-6-2)20(14-38-27)16-7-9-17(30)10-8-16/h7-10,14H,5-6,11-12,15H2,1-4H3,(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZNIEITLDKFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)NC3=C(C(=CS3)C4=CC=C(C=C4)Cl)C(=O)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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